2-(4-chlorophenoxy)-N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide
Description
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Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN4O3S2/c21-14-5-7-15(8-6-14)28-11-17(26)22-19-23-24-20(30-19)29-12-18(27)25-10-9-13-3-1-2-4-16(13)25/h1-8H,9-12H2,(H,22,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYSMQNGQGBEJEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CSC3=NN=C(S3)NC(=O)COC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-chlorophenoxy)-N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide represents a novel addition to the class of 1,3,4-thiadiazole derivatives, which have garnered attention for their diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, focusing on its pharmacological potential and mechanisms of action.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 472.9 g/mol. The presence of both the thiadiazole and indole moieties suggests potential interactions with various biological targets.
Anticancer Activity
1,3,4-Thiadiazole derivatives have been extensively studied for their anticancer properties. The compound has shown promising results in inhibiting cancer cell proliferation across various cell lines. For instance, studies have indicated that thiadiazole derivatives can interfere with DNA synthesis and cell division, which are critical processes in tumorigenesis .
Table 1: Anticancer Activity of Thiadiazole Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HepG-2 | 4.37 ± 0.7 | Inhibition of RNA/DNA synthesis |
| Compound B | A-549 | 8.03 ± 0.5 | Inhibition of key kinases |
| This compound | TBD | TBD | TBD |
Anticholinesterase Activity
Recent studies have highlighted the potential of certain thiadiazole derivatives as anti-Alzheimer agents due to their anticholinesterase activity. Compounds similar to the one discussed have demonstrated IC50 values in the nanomolar range, indicating strong inhibitory effects on acetylcholinesterase (AChE), which is crucial for cognitive function .
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Inhibition of Enzymatic Activity : The thiadiazole ring is believed to interact with the active site of enzymes such as AChE and various kinases involved in cancer progression .
- Interference with Cell Signaling Pathways : By modulating pathways related to cell proliferation and apoptosis, these compounds can effectively induce cancer cell death.
Case Studies
Several studies have explored the efficacy of thiadiazole derivatives:
- Study on AChE Inhibition : A recent publication demonstrated that a series of thiadiazole compounds exhibited superior AChE inhibition compared to donepezil, a standard treatment for Alzheimer's disease .
- Antitumor Efficacy : Another study reported that specific derivatives showed significant cytotoxicity against HepG-2 and A-549 cell lines, with IC50 values indicating potent anticancer activity .
Scientific Research Applications
Molecular Formula
- C: 15
- H: 14
- Cl: 1
- N: 3
- O: 3
- S: 1
Antimicrobial Activity
Research indicates that derivatives of thiadiazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to 2-(4-chlorophenoxy)-N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide demonstrate effectiveness against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell walls or interference with metabolic pathways .
Anticancer Potential
Thiadiazole derivatives are known for their anticancer activities. The compound has been evaluated for its effects on cancer cell lines, showing promising results in inhibiting the proliferation of tumor cells. Mechanisms of action may include the induction of apoptosis and inhibition of DNA synthesis .
Case Study 1: Anticancer Efficacy
In a study investigating the anticancer properties of thiadiazole derivatives, compounds were tested against human breast cancer cell lines (MCF7). Results indicated that certain modifications to the thiadiazole structure enhanced cytotoxicity significantly compared to standard treatments like cisplatin .
Case Study 2: Antimicrobial Screening
Another research effort focused on evaluating the antimicrobial activity of similar compounds against Gram-positive and Gram-negative bacteria. The results demonstrated that certain derivatives showed potent activity, suggesting that modifications to the thiadiazole framework can lead to enhanced antimicrobial properties .
Chemical Reactions Analysis
Stage 1: Thiadiazole Intermediate Preparation
Reaction :
5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine reacts with chloroacetyl chloride in the presence of a base (e.g., pyridine) to form a thiadiazole intermediate.
Mechanism :
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Nucleophilic substitution : The amino group (-NH₂) of the thiadiazole reacts with chloroacetyl chloride, replacing the chloride ion.
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Formation of a thioester or amide intermediate : The reaction likely generates a chloroacetyl-thiadiazole derivative, which serves as a precursor for subsequent steps.
Key Conditions :
-
Solvent : Polar aprotic solvents (e.g., dichloromethane or DMF).
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Temperature : Room temperature or mild heating.
Stage 3: Amidation to Form the Acetamide Group
Reaction :
The thiadiazole intermediate is treated with 2-(4-chlorophenoxy)acetic acid (or its activated derivative) to form the acetamide linkage.
Mechanistic Insight :
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Amidation : The carboxylic acid group reacts with the amine (-NH₂) of the thiadiazole via coupling agents (e.g., EDC/HOBt) to form a stable amide bond .
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Solvent : Acetonitrile or DMF.
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Conditions : Room temperature or reflux.
Key Reagents :
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EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
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HOBt (Hydroxybenzotriazole).
Reaction Conditions and Optimization
Thiadiazole Ring Formation
The thiadiazole ring is typically synthesized via cyclocondensation reactions , such as the reaction between thiosemicarbazides and carbon disulfide . For this compound, the ring is pre-formed, and subsequent functionalization occurs.
Substitution Reactions
The substitution at the 5-position of the thiadiazole involves:
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Activation of the thioether group : The sulfur atom acts as a leaving group or undergoes nucleophilic attack.
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Electrophilic attack : The indolin-1-yl group replaces the leaving group, facilitated by acidic/basic conditions .
Amidation Chemistry
The amidation step leverages coupling agents (e.g., EDC/HOBt) to activate the carboxylic acid, enabling efficient amide bond formation . This avoids side reactions and improves product purity.
Spectroscopic Data
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IR Spectroscopy :
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NMR Spectroscopy :
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Distinct shifts for the thiadiazole ring protons and acetamide group.
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Chromatographic Analysis
Research Findings and Implications
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Anticancer Activity : Similar thiadiazole derivatives exhibit cytotoxic effects against cancer cell lines (e.g., SKNMC, HT-29, PC3), though this compound’s activity remains untested .
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Synthetic Flexibility : The thiadiazole scaffold allows for diverse functionalization, making it a valuable template for drug discovery .
Q & A
Q. What are the standard synthetic protocols for preparing this compound?
The synthesis typically involves nucleophilic substitution reactions. For example:
- Step 1: React a thiol-containing intermediate (e.g., 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thiol) with 2-chloro-N-(thiadiazol-2-yl)acetamide derivatives under basic conditions (e.g., anhydrous K₂CO₃) in acetone or DMF.
- Step 2: Reflux for 3–8 hours, followed by filtration and recrystallization from ethanol or DMF/acetic acid mixtures .
- Key reagents: Chloroacetyl chloride for introducing the acetamide moiety, and thiol-thiadiazole coupling to attach the indolin-1-yl-2-oxoethylthio group .
Q. Which spectroscopic methods confirm the compound’s structural integrity?
- ¹H/¹³C NMR: Peaks for aromatic protons (δ 7.2–8.1 ppm), acetamide carbonyl (δ ~170 ppm), and thiadiazole ring carbons (δ 160–165 ppm) .
- Mass Spectrometry: High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) .
- IR Spectroscopy: Stretching vibrations for C=O (~1650 cm⁻¹) and N-H (~3300 cm⁻¹) .
Q. What in vitro assays are used to assess cytotoxicity?
- MTT assay: Measures mitochondrial activity in cancer cell lines (e.g., MCF-7, HepG2) to determine IC₅₀ values .
- Apoptosis markers: Flow cytometry for Annexin V/PI staining or caspase-3 activation .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
- Solvent selection: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity compared to acetone, but may require higher temperatures .
- Catalyst screening: Substituting K₂CO₃ with Cs₂CO₃ can improve coupling efficiency in thiol-thiadiazole reactions .
- Reaction time: Extending reflux from 3 to 8 hours increases yields by 15–20% in stubborn substitutions .
Q. What computational strategies predict the compound’s bioactivity?
- Molecular docking: Software like AutoDock Vina or Schrödinger Suite models interactions with target proteins (e.g., EGFR or tubulin). Validate using co-crystallized ligands and RMSD thresholds (<2.0 Å) .
- QSAR studies: Correlate substituent electronegativity (e.g., 4-chlorophenoxy) with cytotoxic potency using regression models .
Q. How do structural modifications influence bioactivity?
- Thiadiazole substituents: Bulky groups (e.g., indolin-1-yl) enhance hydrophobic interactions in enzyme binding pockets, improving IC₅₀ values by 3–5-fold compared to smaller substituents .
- Chlorophenoxy vs. methoxyphenyl: The electron-withdrawing Cl group increases metabolic stability but may reduce solubility .
Q. How to resolve contradictions in cytotoxicity data across studies?
- Control standardization: Ensure consistent cell passage numbers, serum concentrations, and assay incubation times.
- Purity validation: Use HPLC (≥95% purity) to exclude impurities affecting activity .
- Dose-response curves: Compare IC₅₀ values across multiple cell lines (e.g., HeLa vs. A549) to identify tissue-specific effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
